molecular formula C14H8N2O4S2 B2470214 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid CAS No. 346597-52-2

4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid

Cat. No. B2470214
CAS RN: 346597-52-2
M. Wt: 332.35
InChI Key: GHYVZVBVSVKCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Synthesis Analysis

There are various synthetic pathways for the fabrication of 2-arylbenzothiazoles . For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-(Benzothiazol-2-ylsulfanyl)-butyric acid, the molecular formula is C11H11NO2S2 .

Scientific Research Applications

Antiparasitic Properties

  • Compounds similar to 4-(Benzothiazol-2-ylsulfanyl)-3-nitro-benzoic acid have been studied for their antiparasitic properties. Certain derivatives exhibit significant activity against parasites like Leishmania infantum and Trichomonas vaginalis, with some enhancing host-protective mechanisms against Leishmania (Delmas et al., 2002).

Asymmetric Synthesis

  • The compound has been used in the asymmetric synthesis of 1-(Benzothiazol-2-ylsulfanyl)-2-alkanols, with potential applications in the creation of optically active compounds (Nunno et al., 1999).

Microbial Activity

  • Derivatives of Benzothiazole-2-ylsulfanyl have shown promising results in antibacterial and antifungal screenings, indicating their potential use in combating various microbial infections (Chakraborty et al., 2014).

Metal Complex Synthesis

  • The compound has been used in synthesizing metal complexes, such as those with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), which exhibit antimicrobial activities (Mishra et al., 2019).

Antitumor Agents

  • Some benzothiazole derivatives are investigated as potent antitumor agents, indicating the potential therapeutic applications of these compounds in oncology (Yoshida et al., 2005).

Luminescence Sensitization

Synthesis of Various Derivatives

  • The compound has been used in the synthesis of various derivatives, including those with potential monoamine oxidase inhibitory properties, which could have implications in treating neurological disorders (Kaya et al., 2016).

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For a related compound, 4-(Benzothiazol-2-ylsulfanyl)-butyric acid, the safety data sheet suggests that in case of skin contact, wash off with soap and plenty of water .

Future Directions

Benzothiazole derivatives have enormous biological applications and are also used in various industrial applications . Therefore, the research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways is ongoing and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13(18)8-5-6-12(10(7-8)16(19)20)22-14-15-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYVZVBVSVKCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.